4-Hydroxybutyl cyanoacetate 4-Hydroxybutyl cyanoacetate
Brand Name: Vulcanchem
CAS No.: 872031-81-7
VCID: VC20562523
InChI: InChI=1S/C7H11NO3/c8-4-3-7(10)11-6-2-1-5-9/h9H,1-3,5-6H2
SMILES:
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

4-Hydroxybutyl cyanoacetate

CAS No.: 872031-81-7

Cat. No.: VC20562523

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxybutyl cyanoacetate - 872031-81-7

Specification

CAS No. 872031-81-7
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name 4-hydroxybutyl 2-cyanoacetate
Standard InChI InChI=1S/C7H11NO3/c8-4-3-7(10)11-6-2-1-5-9/h9H,1-3,5-6H2
Standard InChI Key SPVWLYKDBKCXOI-UHFFFAOYSA-N
Canonical SMILES C(CCOC(=O)CC#N)CO

Introduction

Structural and Molecular Characteristics

4-Hydroxybutyl cyanoacetate (IUPAC name: 4-hydroxybutyl 2-cyanoacetate) consists of a cyanoacetic acid backbone esterified with a 4-hydroxybutanol moiety. The molecular formula is C₇H₁₁NO₃, with a molecular weight of 157.17 g/mol. Key functional groups include:

  • Cyano group (-C≡N): Imparts strong electron-withdrawing properties, enhancing acidity of the α-hydrogen (pKa ≈ 3.2 in analogous esters) .

  • Ester linkage (-COO-): Facilitates hydrolytic stability under neutral conditions but susceptibility to base- or acid-catalyzed cleavage.

  • Hydroxyl group (-OH): Introduces hydrogen-bonding capability and potential for further derivatization (e.g., etherification, esterification).

Comparative data for related cyanoacetate esters is provided in Table 1.

Table 1: Physicochemical Properties of Cyanoacetate Esters

Property4-Hydroxybutyl Cyanoacetate*tert-Butyl Cyanoacetate Ethyl Cyanoacetate
Molecular FormulaC₇H₁₁NO₃C₇H₁₁NO₂C₅H₇NO₂
Molecular Weight157.17 g/mol141.17 g/mol113.11 g/mol
Boiling Point~250–270°C (est.)40–42°C/0.1 mmHg 208–210°C
Density (20°C)~1.05 g/mL (est.)0.988 g/mL 1.06 g/mL
SolubilityModerate in polar solventsDifficult to mix Miscible in ethanol

*Estimated values based on homologous series trends.

Synthetic Methodologies

Esterification of Cyanoacetic Acid

The synthesis of 4-hydroxybutyl cyanoacetate likely follows a classical esterification pathway, analogous to the preparation of tert-butyl cyanoacetate . A proposed route involves:

  • Acid-Catalyzed Esterification:
    Cyanoacetic acid reacts with 4-hydroxybutanol in the presence of a dehydrating agent (e.g., N,N′-dicyclohexylcarbodiimide) or acidic catalysts (e.g., sulfuric acid).

    NCCH2COOH+HO(CH2)4OHH+NCCH2COO(CH2)4OH+H2O\text{NCCH}_2\text{COOH} + \text{HO}(\text{CH}_2)_4\text{OH} \xrightarrow{\text{H}^+} \text{NCCH}_2\text{COO}(\text{CH}_2)_4\text{OH} + \text{H}_2\text{O}

    Reaction conditions: 20–25°C, 12–24 hours, yielding crude product requiring purification via fractional distillation or chromatography.

  • Transesterification:
    Ethyl cyanoacetate may serve as a starting material, reacting with 4-hydroxybutanol under basic conditions (e.g., sodium methoxide):

    NCCH2COOEt+HO(CH2)4OHNaOMeNCCH2COO(CH2)4OH+EtOH\text{NCCH}_2\text{COOEt} + \text{HO}(\text{CH}_2)_4\text{OH} \xrightarrow{\text{NaOMe}} \text{NCCH}_2\text{COO}(\text{CH}_2)_4\text{OH} + \text{EtOH}

Challenges in Purification

  • Hydroxyl Group Reactivity: The pendant hydroxyl group may lead to side reactions (e.g., self-condensation) during synthesis, necessitating protective group strategies (e.g., silylation).

  • Thermal Sensitivity: Cyanoacetate esters decompose at elevated temperatures , requiring low-pressure distillation (e.g., 0.1–2 mmHg) to prevent degradation.

Reactivity and Functionalization

Knoevenagel Condensation

The α-cyano group enables nucleophilic attack at the α-carbon, facilitating condensation with aldehydes or ketones to form α,β-unsaturated derivatives . For example:

NCCH2COOR+R’CHONCCH=CHR’+ROH+CO2\text{NCCH}_2\text{COOR} + \text{R'CHO} \rightarrow \text{NCCH=CHR'} + \text{ROH} + \text{CO}_2

This reactivity is exploited in synthesizing acrylate polymers and pharmaceuticals .

Hydroxyl Group Derivatization

The 4-hydroxybutyl moiety offers opportunities for further modification:

  • Etherification: Reaction with alkyl halides to form ethers (e.g., for prodrug design).

  • Esterification: Conversion to acyloxy derivatives using acid anhydrides.

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